molecular formula C8H16N4S2 B14546071 N~1~-(But-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide CAS No. 61784-90-5

N~1~-(But-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide

Cat. No.: B14546071
CAS No.: 61784-90-5
M. Wt: 232.4 g/mol
InChI Key: HUQVISXHDSEDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(But-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide is a complex organic compound characterized by its unique structure, which includes a but-2-en-1-yl group and an ethylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(But-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide typically involves the reaction of but-2-en-1-ylamine with ethylhydrazine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(But-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N~1~-(But-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(But-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(But-2-en-1-yl)-N~2~-methylhydrazine-1,2-dicarbothioamide
  • N~1~-(But-2-en-1-yl)-N~2~-propylhydrazine-1,2-dicarbothioamide
  • N~1~-(But-2-en-1-yl)-N~2~-butylhydrazine-1,2-dicarbothioamide

Uniqueness

N~1~-(But-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61784-90-5

Molecular Formula

C8H16N4S2

Molecular Weight

232.4 g/mol

IUPAC Name

1-but-2-enyl-3-(ethylcarbamothioylamino)thiourea

InChI

InChI=1S/C8H16N4S2/c1-3-5-6-10-8(14)12-11-7(13)9-4-2/h3,5H,4,6H2,1-2H3,(H2,9,11,13)(H2,10,12,14)

InChI Key

HUQVISXHDSEDKH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=S)NCC=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.